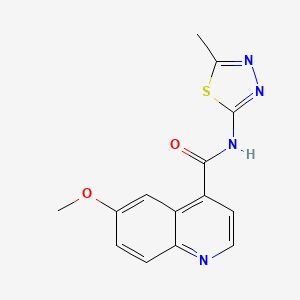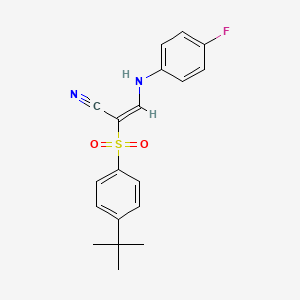
2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile is a useful research compound. Its molecular formula is C19H19FN2O2S and its molecular weight is 358.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Reactions and Stability
- The chemical compound tert-butyl phenyl sulfone exhibits distinct reactions and stability characteristics. One study highlights the reaction of tert-butyl-3-thienyl sulfone with excess n-butyllithium, resulting in the formation of a stable 2,4-dilithium derivative. This behavior is in contrast to tert-butyl phenyl sulfone, suggesting unique reaction pathways and stability for tert-butyl sulfones under specific conditions (Stoyanovich, Gol'dfarb, & Chermanova, 1973).
Material Properties
- A study on polyetherimides derived from bis[4-(4-(4-aminophenoxy)-2-tert-butylphenoxy)phenyl] sulfone shows that these materials exhibit moderate-to-high thermal properties and excellent dielectric properties due to the hydrophobic tert-butyl phenylene oxide structure. This suggests potential applications in areas requiring materials with specific thermal and dielectric characteristics (Chen, Lin, Wang, & Juang, 2017).
Fluorinating Agent Properties
- The synthesis and properties of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a compound related to tert-butyl phenyl sulfones, are discussed in terms of its utility as a deoxofluorinating agent. This compound has high thermal stability and resistance to aqueous hydrolysis, making it a versatile fluorinating agent in various areas including drug discovery (Umemoto, Singh, Xu, & Saito, 2010).
Photophysical Properties
- The synthesis of bipolar materials for thermally activated delayed fluorescence based on tert-butyl phenyl sulfones is explored in one study. The manipulation of electron donor units in these materials impacts their electronic, photophysical, and electrochemical properties, indicating potential applications in optoelectronic devices (Huang et al., 2014).
Chemosensor Applications
- Research into phenoxazine-based fluorescence chemosensors, such as 4PB, which includes tert-butyl phenyl sulfone structures, highlights their selectivity and sensitivity in detecting Ba2+ ions. These chemosensors function through intramolecular charge transfer mechanisms, indicating their potential use in live cell imaging and metal ion detection (Ravichandiran et al., 2019).
Catalytic and Synthetic Applications
- 3-Bromo-2-(tert-butylsulfonyl)-1-propene, a compound related to tert-butyl phenyl sulfones, has been used as a multi-coupling reagent in various synthetic applications, showing versatility in forming highly functionalized sulfones (Auvray, Knochel, & Normant, 1985).
Ligand Coordination and Metal Complexes
- The synthesis of chiral sulfoxide pincer complexes of magnesium, rhodium, and iridium using tert-butyl phenyl sulfoxide as a ligand demonstrates potential applications in N-H activation and selective sulfoxide reduction. These complexes exhibit interesting coordination properties and potential applications in catalysis (Locke et al., 2015).
Pharmaceutical and Biological Applications
- In the realm of pharmaceuticals, cephem sulfones, which include tert-butyl ketones, have been studied as inhibitors of human leukocyte elastase. These compounds exhibit significant biochemical activity and stability, highlighting their potential use in medical research (Alpegiani et al., 1994).
Propiedades
IUPAC Name |
(E)-2-(4-tert-butylphenyl)sulfonyl-3-(4-fluoroanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2S/c1-19(2,3)14-4-10-17(11-5-14)25(23,24)18(12-21)13-22-16-8-6-15(20)7-9-16/h4-11,13,22H,1-3H3/b18-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJAOPXLXQAKJI-QGOAFFKASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=C(C=C2)F)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



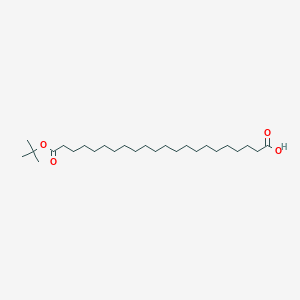

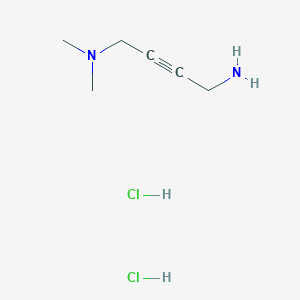
![(4S)-4-[[(2S)-2-acetamidopropanoyl]amino]-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S,3S)-1-[[(3S,6R,9S,12S,16Z,21S)-3-(3-carbamimidamidopropyl)-21-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]-12,21-dimethyl-9-(2-methylpropyl)-2,5,8,11-tetraoxo-6-(sulfanylmethyl)-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B2360431.png)
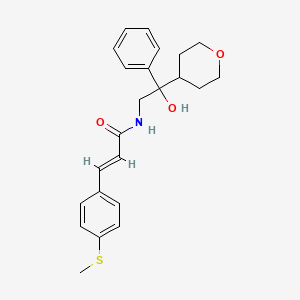

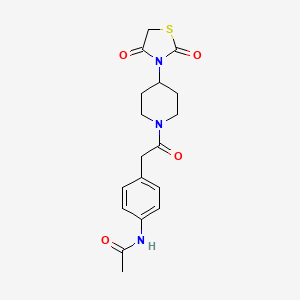
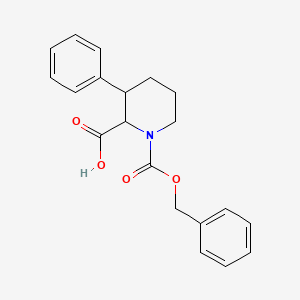
amine dihydrochloride](/img/structure/B2360440.png)

